2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole
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Overview
Description
2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrole ring substituted with fluorophenyl, methyl, and methylsulfonylphenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, fluorobenzene, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with potent anti-inflammatory properties.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole stands out due to its unique combination of fluorophenyl, methyl, and methylsulfonylphenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its selective COX-2 inhibition and potential antimicrobial properties make it a valuable compound for further research and development.
Properties
CAS No. |
189500-91-2 |
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Molecular Formula |
C18H16FNO2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(11-9-16)23(2,21)22/h3-12H,1-2H3 |
InChI Key |
ZPBAXSZKIYTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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